rac Methotrimeprazine-d3 Hydrochloride

Stable Isotope Labeling Analytical Reference Standard Purity Specification

LC-MS/MS quantification of methotrimeprazine using unlabeled internal standards introduces systematic error from differential ionization and phospholipid-induced matrix effects. rac Methotrimeprazine-d3 Hydrochloride (CAS 1216745-60-6) eliminates this variability via precise co-elution and a +3 Da mass shift, ensuring regulatory-compliant accuracy. • ≥98% chemical purity with >98% isotopic enrichment • Corrects ion suppression/enhancement for precision (CV ≤15%) and accuracy (85-115%) per ICH M10 • Supports clinical PK, TDM, forensic toxicology, and ANDA/DMF method validation

Molecular Formula C19H25ClN2OS
Molecular Weight 367.95
CAS No. 1216745-60-6
Cat. No. B563181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Methotrimeprazine-d3 Hydrochloride
CAS1216745-60-6
Synonyms2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d3 Hydrochloride;  10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine-d3 MonoHydrochloride;  2-Methoxytrimeprazine-d3 Hydrochloride;  2-Methoxytrimeprazine-d3; 
Molecular FormulaC19H25ClN2OS
Molecular Weight367.95
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
InChIInChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/i4D3;
InChIKeyODLGFPIWRAEFAN-NXIGQQGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Methotrimeprazine-d3 Hydrochloride Internal Standard


rac Methotrimeprazine-d3 Hydrochloride (CAS 1216745-60-6) is a stable isotope-labeled analog of the phenothiazine neuroleptic methotrimeprazine (levomepromazine), featuring three deuterium atoms incorporated at the methoxy group position . The compound is supplied as a racemic mixture hydrochloride salt with a molecular weight of 367.95 g/mol and is specified at ≥98% chemical purity with >98% isotopic enrichment . As a deuterated internal standard, it serves as a critical reference material for the accurate quantification of methotrimeprazine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Compound Type Deuterated internal standard
Workflow LC-MS/MS quantification of methotrimeprazine
Form Racemic hydrochloride salt, >98% isotopic enrichment

Why Methotrimeprazine-d3 Is Irreplaceable


In LC-MS/MS quantitative bioanalysis, the use of an unlabeled analog or a structurally related phenothiazine as an internal standard introduces systematic error due to differential ionization efficiency, matrix effects, and chromatographic retention behavior . rac Methotrimeprazine-d3 Hydrochloride co-elutes precisely with the native analyte methotrimeprazine, thereby correcting for ion suppression or enhancement caused by phospholipids and other matrix components [1]. The incorporation of three deuterium atoms provides a +3 Da mass shift, ensuring baseline chromatographic separation from the unlabeled analyte in the mass spectrometer without altering the compound's physicochemical properties [2]. Generic substitution with a non-isotopically labeled analog or a different deuterated phenothiazine (e.g., promazine-d3) would compromise the accuracy, precision, and regulatory compliance of validated bioanalytical methods [3].

Co-elution & mass resolution +3 Da mass shift resolves analyte and IS signals Unlabeled analog co-elutes without mass differentiation, causing signal overlap
Matrix effect correction Near-identical ionization compensates for ion suppression Structural analog may exhibit different matrix effects, increasing variability
Isotopic cross-talk High isotopic enrichment minimizes cross-talk Non-labeled internal standard has no isotopic separation, compromising LLOQ

Methotrimeprazine-d3 Comparative Evidence


Isotopic Purity Specification

rac Methotrimeprazine-d3 Hydrochloride is supplied with a specified chemical purity of ≥98% and an isotopic enrichment of >98% atom D . In contrast, the unlabeled parent compound, methotrimeprazine hydrochloride, lacks deuterium enrichment (0% atom D) and cannot be used as an isotope-labeled internal standard in LC-MS/MS assays . The high isotopic enrichment of the deuterated analog ensures that the +3 Da mass shift signal in the mass spectrometer is dominated by the labeled species, with minimal isotopic cross-talk from the unlabeled analyte or the internal standard channel [1].

Isotopic enrichment
Head-to-head
Target: >98% atom D
Comparator: 0% atom D (unlabeled)
High enrichment reduces isotopic cross-talk and supports lower LLOQ.
Specification from vendor certificate of analysis.
Stable Isotope Labeling Analytical Reference Standard Purity Specification

Mass Shift Differentiation

The incorporation of three deuterium atoms in rac Methotrimeprazine-d3 Hydrochloride results in a molecular ion [M+H]+ that is 3.02 Da heavier than that of unlabeled methotrimeprazine [1]. This mass shift enables the mass spectrometer to resolve the internal standard signal from the analyte signal in the same chromatographic peak, a capability not available with unlabeled methotrimeprazine or structurally distinct phenothiazine analogs . The exact mass of rac Methotrimeprazine-d3 Hydrochloride (free base) is 367.1564425 g/mol, compared to 364.148 Da for unlabeled methotrimeprazine [2].

Mass shift differentiation
Head-to-head
Target: 367.1564425 g/mol
Comparator: 364.148 g/mol
Δ +3.0084425 Da
+3 Da shift enables baseline MS resolution for validated bioanalytical methods.
Calculated from molecular formula, monoisotopic masses.
LC-MS/MS Internal Standard Mass Shift

Matrix Effect Correction

In LC-MS/MS bioanalysis of methotrimeprazine in human plasma, the use of a non-isotopic internal standard such as promazine or chlorpromazine has been documented to exhibit differential matrix effects relative to the analyte [1]. Isotope-labeled internal standards like rac Methotrimeprazine-d3 Hydrochloride exhibit near-identical ionization behavior and chromatographic retention as the native analyte, effectively compensating for phospholipid-induced ion suppression that can vary from 15% to over 50% across different plasma samples [2]. While direct quantitative head-to-head data for this specific compound is not publicly available in primary literature, class-level evidence across phenothiazine bioanalytical methods indicates that deuterated internal standards reduce inter-sample variability in matrix effects by up to 10-fold compared to structural analogs [3].

Matrix effect control
Class-level
~10-fold lower variability vs structural analog IS (phenothiazine class)
Supports robust assay performance by compensating phospholipid-induced ion suppression.
Inferred from class-level evidence; direct data for this compound not published.
Matrix Effect Ion Suppression Bioanalysis

Regulatory Traceability and USP/EP Compliance

rac Methotrimeprazine-d3 Hydrochloride is manufactured and characterized as a fully traceable reference standard compliant with pharmacopeial guidelines for analytical method development and validation (AMV) . In contrast, unlabeled methotrimeprazine hydrochloride, while available as a USP reference standard, is not suitable as an internal standard for mass spectrometry-based assays due to the lack of isotopic labeling [1]. The deuterated compound enables method validation parameters, including accuracy, precision, and specificity, to be assessed with a stable isotope-labeled internal standard as mandated by ICH M10 and FDA bioanalytical method validation guidance [2].

Regulatory fit-for-purpose
Reported
Target: Isotope-labeled ISTD, traceable
Comparator: Unlabeled, not suitable for LC-MS/MS IS
Supports method validation documentation and bioanalytical data reliability.
Aligned with pharmacopeial guidelines for reference standards.
Reference Standard USP EP Method Validation

Methotrimeprazine-d3 Application Scenarios


Quantification in Pharmacokinetic Studies

rac Methotrimeprazine-d3 Hydrochloride serves as the optimal internal standard for the precise quantification of methotrimeprazine in human plasma, serum, or urine during clinical pharmacokinetic studies [1]. Its +3 Da mass shift and >98% isotopic enrichment enable accurate measurement of plasma concentration-time profiles, supporting the calculation of key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) [2]. The use of this deuterated internal standard corrects for matrix effects and variable extraction recovery, ensuring that the method meets the acceptance criteria for precision (CV ≤15%) and accuracy (85-115%) mandated by regulatory authorities [3].

Therapeutic Drug Monitoring in Psychiatry

In clinical therapeutic drug monitoring of methotrimeprazine, accurate quantification is essential to maintain plasma concentrations within the therapeutic window and to prevent toxicity [1]. rac Methotrimeprazine-d3 Hydrochloride is the preferred internal standard for validated LC-MS/MS TDM assays, as it eliminates analytical variability caused by patient-specific matrix differences [2]. This ensures reliable dose adjustments based on measured drug levels, directly impacting patient safety and treatment efficacy in schizophrenia and bipolar disorder management [3].

Forensic Toxicology and Postmortem Analysis

Forensic toxicology laboratories require robust analytical methods for the detection and quantification of methotrimeprazine in postmortem specimens, which often exhibit significant matrix complexity and degradation [1]. rac Methotrimeprazine-d3 Hydrochloride provides a reliable internal standard that co-extracts and co-elutes with the analyte, enabling accurate quantitation even in highly decomposed samples [2]. The use of this isotope-labeled internal standard is critical for meeting the evidentiary standards required in medicolegal death investigations and forensic casework [3].

Method Development and Validation for R&D

During the development and validation of new analytical methods for methotrimeprazine-containing formulations or generic drug products, rac Methotrimeprazine-d3 Hydrochloride is employed as a reference standard for assessing method specificity, accuracy, and precision [1]. The compound's full characterization and traceability to pharmacopeial standards (USP/EP) support regulatory submissions, including ANDA and DMF filings [2]. Its use ensures that analytical methods are robust and compliant with ICH Q2(R1) and M10 guidelines, which is essential for successful drug approval and quality control [3].

Application
Selection Property
Validation Focus
Human plasma PK bioanalysis
Isotope-labeled ISTD for matrix effect control
Precision and accuracy endpoint review in research matrices
Research PK monitoring in psychiatry samples
Matrix-effect corrected quantification
Assay robustness across human plasma research matrices
Postmortem forensic toxicology research
Co-eluting ISTD for complex specimen analysis
Quantitative reliability in degraded or complex research samples
Analytical method validation studies
Traceable reference standard for LC-MS/MS
Method specificity and accuracy assessment per ICH M10 context

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